1-Octadecanamine, N,N-dimethyl-, N-oxide

Catalog No.
S749025
CAS No.
2571-88-2
M.F
C20H43NO
M. Wt
313.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octadecanamine, N,N-dimethyl-, N-oxide

CAS Number

2571-88-2

Product Name

1-Octadecanamine, N,N-dimethyl-, N-oxide

IUPAC Name

N,N-dimethyloctadecan-1-amine oxide

Molecular Formula

C20H43NO

Molecular Weight

313.6 g/mol

InChI

InChI=1S/C20H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h4-20H2,1-3H3

InChI Key

UTTVXKGNTWZECK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)[O-]

Synonyms

Admox 18; Admox SC 1885; Ammonyx SO; Barlox 18; Barlox 18S; Conco XA 2S; DONO; Dimethylstearylamine Oxide; N,N-Dimethyl-1-octadecanamine Oxide; N,N-Dimethyl-N-octadecylamine Oxide; N,N-Dimethylstearylamine Oxide; N-Stearyldimethylamine N-Oxide; Nissa

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)[O-]

Surfactant Properties and Applications

1-Octadecanamine, N,N-dimethyl-, N-oxide, also known as stearamine oxide, is a type of amphiphilic molecule, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. This property allows it to act as a surfactant []. Surfactants are essential components in many scientific research applications due to their ability to lower the surface tension of liquids and stabilize emulsions and foams [].

Stearamine oxide is a zwitterionic surfactant, meaning it carries a positive and a negative charge at different locations within the molecule at a neutral pH. This unique property gives it several advantages over other types of surfactants, such as improved stability in a wider range of pH conditions and lower irritation potential [, ].

In scientific research, stearamine oxide finds use in various applications due to its surfactant properties. These include:

  • Protein purification: Stearamine oxide can be used in protein chromatography to improve protein solubility and separation [].
  • Membrane protein research: Stearamine oxide can be used to solubilize and stabilize membrane proteins for further study [].
  • Nanoparticle synthesis: Stearamine oxide can be used as a stabilizing agent in the synthesis of nanoparticles [].

Antimicrobial Activity

Studies suggest that stearamine oxide may possess some antimicrobial activity. Research has shown it to be effective against certain bacteria and fungi [, ]. However, the specific mechanisms of this activity are not fully understood, and further research is needed to determine its potential applications in disinfection or as a preservative.

Other Potential Applications

Emerging research suggests stearamine oxide may have applications in other areas of scientific research. These include:

  • Gene delivery: Stearamine oxide is being investigated as a potential carrier for gene delivery due to its ability to form complexes with DNA [].
  • Anti-cancer properties: Some studies have shown that stearamine oxide may have anti-cancer properties, although further investigation is needed [].

1-Octadecanamine, N,N-dimethyl-, N-oxide is an organic compound with the molecular formula C20_{20}H43_{43}NO. It belongs to the class of amine oxides, which are characterized by having a nitrogen atom bonded to an oxygen atom with a coordinate covalent bond. In this compound, the nitrogen is tertiary, as it is bonded to three carbon-containing groups: two methyl groups and one long-chain octadecane (18 carbon atoms). This structure gives it unique properties, including surfactant characteristics and potential applications in various fields.

The amphiphilic nature of stearamine oxide allows it to interact with both water and nonpolar substances. In detergents, it reduces surface tension between water and dirt particles, aiding in their removal. In emulsions, it helps stabilize the dispersion of one liquid in another by forming an interface between them [].

Stearamine oxide can also interact with proteins through electrostatic interactions between its cationic head group and the negatively charged residues on the protein surface. This property is being explored in research related to protein folding and protein-protein interactions [].

Stearamine oxide is generally considered to have low to moderate toxicity []. However, it can cause skin irritation and eye damage upon prolonged or repeated exposure. It is also mildly flammable [].

Safety precautions include:

  • Wearing gloves and eye protection when handling the compound.
  • Ensuring proper ventilation to avoid inhalation.
  • Following safe handling practices for flammable materials.
Typical of amine oxides:

  • Reduction to Amines: This compound can be reduced back to its parent amine form using reagents such as lithium aluminum hydride or sodium borohydride .
  • Acid Neutralization: It can neutralize acids in exothermic reactions, producing salts and water, which indicates its potential use as a buffering agent in various chemical processes .
  • Compatibility Issues: The compound may be incompatible with certain chemicals, such as isocyanates and halogenated organics, which can limit its use in some applications .

1-Octadecanamine, N,N-dimethyl-, N-oxide exhibits biological activity that may include antimicrobial properties. As with many amine oxides, it can act as a metabolite of various drugs, potentially influencing their efficacy and metabolism in biological systems. Its structure allows it to interact with biological membranes, which could be leveraged for drug delivery systems or as a therapeutic agent .

The synthesis of 1-Octadecanamine, N,N-dimethyl-, N-oxide typically involves the oxidation of the corresponding tertiary amine. Common methods include:

  • Oxidation with Hydrogen Peroxide: This is a prevalent method for synthesizing amine oxides where hydrogen peroxide serves as the oxidizing agent.
  • Use of Peracids: Peracids can also be employed for the oxidation process.
  • Specialized Reagents: Other reagents like Caro's acid or meta-chloroperbenzoic acid (mCPBA) may be used depending on the desired reaction conditions and specificity .

1-Octadecanamine, N,N-dimethyl-, N-oxide finds applications across various industries:

  • Surfactants: Due to its amphiphilic nature, it is utilized in detergents and cleaning products.
  • Corrosion Inhibitors: Its ability to neutralize acids makes it suitable for use in formulations aimed at preventing corrosion.
  • Biological Research: It may serve as a tool in biochemical studies due to its interaction with biological membranes .

Studies on the interactions of 1-Octadecanamine, N,N-dimethyl-, N-oxide with other compounds suggest that it can form complexes or react with various substrates. For instance:

  • Interaction with Acids: As noted earlier, it neutralizes acids effectively.
  • Metabolite Formation: It may act as a metabolite for certain drugs, influencing their pharmacokinetics and dynamics within biological systems .

Several compounds share structural similarities with 1-Octadecanamine, N,N-dimethyl-, N-oxide. Below are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
1-OctadecanamineC18_{18}H39_{39}NPrimary amine; lacks dimethyl substitution
DymanthineC20_{20}H43_{43}NSimilar chain length but lacks the oxide functionality
N,N-DimethylhexadecylamineC17_{17}H37_{37}NShorter carbon chain; exhibits surfactant properties
N-Methylmorpholine N-OxideC5_{5}H10_{10}N2_2OSmaller structure; used primarily as an oxidant

The uniqueness of 1-Octadecanamine, N,N-dimethyl-, N-oxide lies in its long hydrophobic chain combined with the dimethylamino group and the oxide functionality. This combination enhances its surfactant properties while providing potential biological activity that shorter-chain analogs may lack.

XLogP3

8.5

UNII

241Y7MZO9U

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (28.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (28.57%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2571-88-2

Wikipedia

Stearamine oxide

Use Classification

Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Hydrotrope; Surfactant

General Manufacturing Information

1-Octadecanamine, N,N-dimethyl-, N-oxide: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types